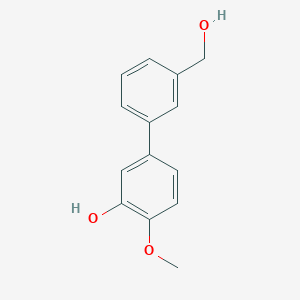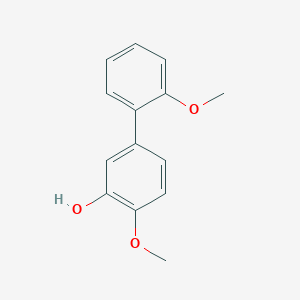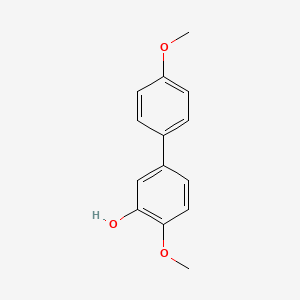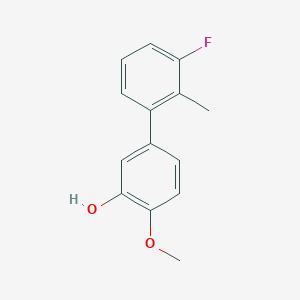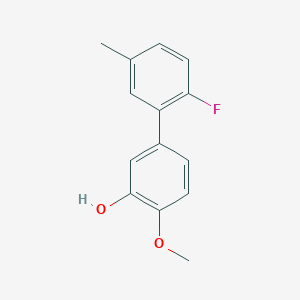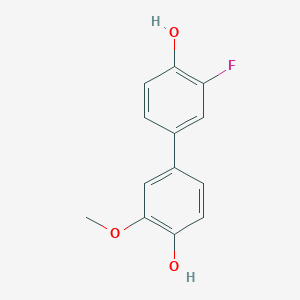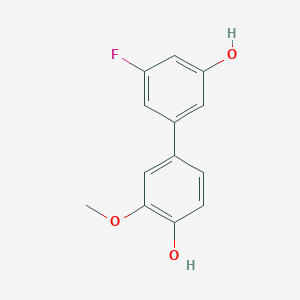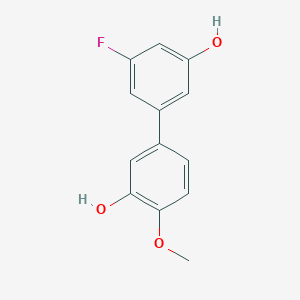
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% (4F3MPM) is a synthetic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in water and other polar solvents. Its structure is characterized by a phenolic ring and a methoxy group attached to a fluoro-methylphenyl group. 4F3MPM is a versatile compound that is used in a variety of applications, including synthesis, catalysis, and analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in analytical techniques, and as a substrate for enzymatic reactions. It is also used in the synthesis of other compounds, such as 4-chloro-3-methylphenol and 4-methyl-3-phenylphenol.
Wirkmechanismus
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of reactions. In organic synthesis, it can act as an electrophile, a nucleophile, or a catalyst. As an electrophile, it reacts with nucleophiles such as alcohols, amines, and carboxylic acids. As a nucleophile, it can react with electrophiles such as alkyl halides, aldehydes, and ketones. Finally, as a catalyst, it can be used to promote the formation of new bonds.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to inhibit the growth of certain cancer cells. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its ease of synthesis, and its wide range of applications. However, it has some limitations, such as its potential toxicity and its reactivity with certain compounds.
Zukünftige Richtungen
The potential applications of 4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% are numerous and varied. Future research could focus on its use as a pharmaceutical agent, its potential applications in biotechnology, and its potential applications in the development of new materials. Additionally, further studies could be done to explore its potential toxicity and its reactivity with other compounds. Finally, research could be done to determine its potential applications in the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized by several methods, including the reaction of 4-fluoro-3-methylphenol with sodium methoxide in methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization. The reaction can also be carried out in the presence of a catalytic amount of an acid, such as hydrochloric acid, to increase the rate of the reaction.
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNHKVNRVPDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685489 |
Source


|
| Record name | 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261900-59-7 |
Source


|
| Record name | 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

